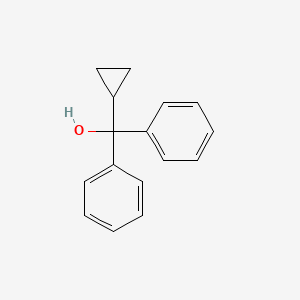

Cyclopropyldiphenylmethanol

CAS No.: 5785-66-0

Cat. No.: VC1961973

Molecular Formula: C16H16O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5785-66-0 |

|---|---|

| Molecular Formula | C16H16O |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | cyclopropyl(diphenyl)methanol |

| Standard InChI | InChI=1S/C16H16O/c17-16(15-11-12-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2 |

| Standard InChI Key | MFKPHBJFWOOEDT-UHFFFAOYSA-N |

| SMILES | C1CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

| Canonical SMILES | C1CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structure

Cyclopropyldiphenylmethanol (CAS: 5785-66-0) is an organic compound with the molecular formula C₁₆H₁₆O and a molecular weight of 224.30 g/mol . The compound features a cyclopropyl ring and two phenyl groups attached to a central carbon atom that also bears a hydroxyl group . This structural arrangement creates a tertiary alcohol with distinctive chemical and physical properties.

The compound is also known by several synonyms in scientific literature:

-

Cyclopropyl diphenyl carbinol

-

Cyclopropyldiphenylcarbinol

-

α-Cyclopropylbenzhydrol

The three-dimensional structure of cyclopropyldiphenylmethanol reveals a tetrahedral arrangement around the central carbon atom, with the hydroxyl group, cyclopropyl ring, and two phenyl groups extending in different spatial directions. This configuration contributes to the compound's unique reactivity profile and physical characteristics .

Physical and Chemical Properties

Cyclopropyldiphenylmethanol possesses distinctive physical and chemical properties that influence its behavior in various applications. These properties have been extensively characterized through analytical techniques and are summarized in the following table:

The compound's solubility characteristics indicate it is more soluble in organic solvents than in water, which is consistent with its structure containing predominant hydrophobic components (two phenyl rings and a cyclopropyl group) alongside a single polar hydroxyl group .

Spectroscopic Properties

Infrared spectroscopic data for cyclopropyldiphenylmethanol have been recorded and archived by the Coblentz Society . The compound's infrared spectrum exhibits characteristic absorption bands that correspond to its functional groups:

-

O-H stretching vibration from the hydroxyl group

-

C-H stretching vibrations from the aromatic and cyclopropyl groups

-

C=C stretching vibrations from the aromatic rings

-

C-O stretching vibration from the alcohol functionality

These spectroscopic features are valuable for confirming the compound's identity and purity in laboratory settings .

Applications and Significance

Cyclopropyldiphenylmethanol belongs to a broader class of cyclopropane-containing compounds that hold significant importance in various fields.

Synthetic Utility

Cyclopropyldiphenylmethanol serves as a valuable building block in organic synthesis. The tertiary alcohol functionality can participate in various transformations, while the cyclopropyl ring represents a reactive moiety that can undergo ring-opening reactions under specific conditions .

The compound's structure makes it particularly useful for:

-

Synthesis of complex organic molecules

-

Preparation of modified alcohols

-

Development of novel catalysts

Research Applications

In research settings, cyclopropyl-containing compounds such as cyclopropyldiphenylmethanol are employed as:

-

Mechanistic probes

-

Radical clocks for investigating reaction mechanisms

-

Model compounds for studying cyclopropane chemistry

Related Research Directions

Recent research involving cyclopropane chemistry suggests several directions that may be relevant to cyclopropyldiphenylmethanol.

Photochemistry

Studies on the photochemistry of cyclopropanes, including compounds similar to cyclopropyldiphenylmethanol, have been conducted to understand their behavior under photochemical conditions. Research has explored cis-trans photoisomerization of 1,2-diarylcyclopropanes and related compounds, which may offer insights into potential photochemical applications of cyclopropyldiphenylmethanol .

Catalytic Applications

The structural features of cyclopropyldiphenylmethanol, particularly the combination of a tertiary alcohol with a cyclopropyl ring, suggest potential applications in catalysis. Similar compounds have been utilized as chiral catalysts in asymmetric transformations, indicating a possible role for cyclopropyldiphenylmethanol or its derivatives in catalyst development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume